molecular formula C10H15BrS B1249596 2-Bromo-3-hexylthiophene CAS No. 69249-61-2

2-Bromo-3-hexylthiophene

Cat. No. B1249596
CAS RN: 69249-61-2
M. Wt: 247.2 g/mol
InChI Key: XQJNXCHDODCAJF-UHFFFAOYSA-N
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Description

2-Bromo-3-hexylthiophene is a monomeric precursor that forms bromo-terminated polymers . It is synthesized by the bromination of hexylthiophene .


Synthesis Analysis

2-Bromo-3-hexylthiophene is synthesized by the bromination of hexylthiophene . It is used in the formation of π-conjugated conductive polymers (CPs) for the fabrication of organic field effect transistors (OFETs) and organic photovoltaics (OPVs) . The Grignard metathesis (GRIM) polymerization of 2-Bromo-3-hexylthiophene terminates a bromine and a proton at both ends to form conductive poly (3-hexylthiophene) (P3HT) .


Molecular Structure Analysis

The molecular formula of 2-Bromo-3-hexylthiophene is C10H15BrS . The molecular weight is 247.20 .


Physical And Chemical Properties Analysis

2-Bromo-3-hexylthiophene is a liquid with a refractive index of 1.529 and a density of 1.240 g/mL at 25 °C . The SMILES string is CCCCCCc1ccsc1Br .

Scientific Research Applications

Synthesis of Conductive Polymers

2-Bromo-3-hexylthiophene: is extensively used in the synthesis of π-conjugated conductive polymers. These polymers are crucial for fabricating organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . The bromine atom in the compound acts as a functional group that facilitates the polymerization process to form polythiophenes, which are known for their excellent electrical conductivity.

Organic Electronics

The compound is instrumental in synthesizing well-defined head-to-tail-type oligothiophenes. These oligothiophenes are used in high-technology applications, including organic light-emitting diodes (OLEDs) . The hexyl side chain in the molecule provides solubility and processability, which are vital for electronic device fabrication.

Pharmacological Research

Derivatives of 2-Bromo-3-hexylthiophene have been studied for their potential pharmacological applications. For instance, they have been assessed for haemolytic, biofilm inhibition, and anti-thrombolytic activities. Some derivatives exhibit promising properties that could be beneficial in medical treatments .

Catalysis

The compound is used in palladium-catalyzed reactions, such as the Suzuki cross-coupling reaction. This reaction is a powerful tool for creating carbon-carbon bonds, leading to the synthesis of various organic compounds with complex structures .

Solar Energy Harvesting

Due to its role in the formation of conductive polymers, 2-Bromo-3-hexylthiophene is also significant in the field of solar energy. The polymers produced from this compound can be used in solar cells, contributing to the efficiency and effectiveness of converting solar energy into electrical energy .

Mechanism of Action

Target of Action

2-Bromo-3-hexylthiophene is primarily used in the formation of π-conjugated conductive polymers (CPs). These polymers are the primary targets of the compound . The compound is a monomeric precursor that forms bromo-terminated polymers .

Mode of Action

The compound interacts with its targets through a process known as the Grignard metathesis (GRIM) polymerization . This process involves the termination of a bromine and a proton at both ends of the 2-Bromo-3-hexylthiophene, resulting in the formation of conductive poly (3-hexylthiophene) (P3HT) .

Biochemical Pathways

The primary biochemical pathway affected by 2-Bromo-3-hexylthiophene is the formation of π-conjugated conductive polymers. These polymers are essential in the fabrication of organic field effect transistors (OFETs) and organic photovoltaics (OPVs) .

Result of Action

The primary result of the action of 2-Bromo-3-hexylthiophene is the formation of conductive poly (3-hexylthiophene) (P3HT). This polymer is used in the fabrication of organic field effect transistors (OFETs) and organic photovoltaics (OPVs), contributing to advancements in high-technology applications .

Action Environment

The action, efficacy, and stability of 2-Bromo-3-hexylthiophene can be influenced by various environmental factors. For instance, it is incompatible with strong oxidizing agents, strong acids, and bases . Therefore, the environment in which the compound is used and stored can significantly impact its effectiveness and stability.

Safety and Hazards

2-Bromo-3-hexylthiophene is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause long-lasting harmful effects to aquatic life .

Future Directions

2-Bromo-3-hexylthiophene is used in the synthesis of End-capped Regioregular Poly (3-hexylthiophene). It is also used to synthesize well-defined head-to-tail-type oligothiophenes which are used in a number of high-technology applications including OLEDs .

properties

IUPAC Name

2-bromo-3-hexylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-8-12-10(9)11/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJNXCHDODCAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125321-66-6
Record name 2-Bromo-3-hexylthiophene homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125321-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20449876
Record name 2-Bromo-3-hexylthiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-hexylthiophene

CAS RN

69249-61-2
Record name 2-Bromo-3-hexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-hexylthiophene
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Synthesis routes and methods

Procedure details

3-hexylthiophene and N-bromosuccinimide (hereinafter, referred to as ‘NBS’) in the same amount were reacted in DMF at room temperature for 15 hours to obtain 2-bromo-3-hexylthiophene (d). 12.4 g (50 mmol) of the 2-bromo-3-hexylthiophene (d) was added to a solution of 28 mL (56 mmol) of lithium diisopropylamine (hereinafter, referred to as ‘LDA’, 2.0M in THF/Hexane) in 40 mL of anhydrous THF at about −80˜−90° C. with stirring. At this temperature, the reaction was allowed to proceed for 20˜30 minutes. A solution of 10.0 g (50 mmol) of Me3SnCl in THF was added to the mixture, and was then stirred at −50° C. for 1 hour. After completion of the reaction, the reaction mixture was extracted with ether and water. The obtained organic layer was concentrated, and distilled to afford the title compound (yield: 78%) as a colorless oil. The 1H-NMR spectrum (CDCl3) of the monomer (3) is shown in FIG. 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Bromo-3-hexylthiophene?

A1: 2-Bromo-3-hexylthiophene has a molecular formula of C10H15BrS and a molecular weight of 233.19 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: While the provided abstracts don’t contain specific spectroscopic data, researchers commonly utilize techniques like 1H NMR and 13C NMR to characterize 2-Bromo-3-hexylthiophene and confirm its regioregularity within synthesized polymers. [, , , , , ] You can find examples of these characterization methods in the cited papers.

Q3: What is the stability of 2-Bromo-3-hexylthiophene under standard storage conditions?

A3: While specific stability data is not provided in the abstracts, 2-Bromo-3-hexylthiophene is typically stored under inert conditions to prevent degradation. Researchers prioritize using freshly prepared or properly stored compound to ensure optimal reactivity and prevent the formation of side products.

Q4: What are the main synthetic applications of 2-Bromo-3-hexylthiophene?

A4: 2-Bromo-3-hexylthiophene is primarily used as a monomer in the synthesis of regioregular poly(3-hexylthiophene) (P3HT) through various polymerization methods. [, , , , , , , , , , , , , , ] These methods include Kumada-type coupling, Grignard Metathesis Polymerization (GRIM), Stille polymerization, Suzuki polymerization, and Direct Arylation Polymerization (DArP).

Q5: What role does 2-Bromo-3-hexylthiophene play in direct arylation polymerization (DArP)?

A5: In DArP, 2-Bromo-3-hexylthiophene acts as both a nucleophile and electrophile. [, , , ] The C-Br bond undergoes oxidative addition with a palladium catalyst, while the C-H bond at the 5-position of the thiophene ring can be activated for subsequent coupling reactions, leading to polymer chain growth.

Q6: Are there any concerns about side reactions during DArP using 2-Bromo-3-hexylthiophene?

A6: Yes, one challenge in DArP is the potential for β-defect formation due to undesired coupling at the β-position (C2) of the thiophene ring. [, ] Researchers have focused on optimizing reaction conditions and catalyst systems to minimize these defects and achieve high regioregularity in the resulting P3HT.

Q7: How does the choice of catalyst affect the polymerization of 2-Bromo-3-hexylthiophene?

A7: The choice of catalyst significantly impacts the polymerization outcome. Nickel catalysts like Ni(dppp)Cl2 are known for producing highly regioregular head-to-tail P3HT via a chain growth mechanism. [, , ] Palladium catalysts, often with bulky ligands, are employed in DArP, but careful optimization is needed to control regioregularity and prevent β-defects. [, , , , , , ]

Q8: Have computational methods been applied to study 2-Bromo-3-hexylthiophene and its polymerization?

A8: While the provided abstracts do not explicitly mention computational studies, researchers utilize computational chemistry to model polymerization mechanisms, predict polymer properties, and optimize reaction conditions. For example, Density Functional Theory (DFT) calculations could help understand the reactivity of 2-Bromo-3-hexylthiophene in different catalytic systems.

Q9: How does the hexyl side chain in 2-Bromo-3-hexylthiophene influence the properties of the resulting P3HT?

A9: The hexyl side chain in 2-Bromo-3-hexylthiophene plays a crucial role in the solubility and processability of the resulting P3HT. [, ] The alkyl side chain enhances solubility in organic solvents, making it suitable for solution-processing techniques commonly used in device fabrication.

Q10: Are there specific SHE (Safety, Health, and Environment) considerations for handling 2-Bromo-3-hexylthiophene?

A10: Although not explicitly mentioned in the abstracts, as with all chemicals, proper laboratory practices and safety data sheets should be consulted when handling 2-Bromo-3-hexylthiophene. Appropriate personal protective equipment should be worn, and the compound should be handled in well-ventilated areas to minimize exposure.

Q11: How is the molecular weight of P3HT controlled during polymerization using 2-Bromo-3-hexylthiophene?

A11: Control over molecular weight is crucial for tailoring P3HT properties. Factors like monomer-to-catalyst ratio, reaction time, and temperature can be adjusted to influence the degree of polymerization. [, , ] The use of chain transfer agents in controlled polymerization techniques also allows for precise molecular weight control. []

Q12: What analytical methods are used to characterize P3HT synthesized from 2-Bromo-3-hexylthiophene?

A12: Researchers employ various techniques to analyze P3HT, including Gel Permeation Chromatography (GPC) to determine molecular weight distribution, Nuclear Magnetic Resonance (NMR) spectroscopy to assess regioregularity, UV-Vis spectroscopy to study optical properties, and X-ray diffraction to investigate crystallinity. [, , , , , , , ]

Q13: Are there any reported applications of P3HT synthesized from 2-Bromo-3-hexylthiophene in organic electronic devices?

A13: Yes, P3HT is a well-studied material for organic electronics, particularly in organic solar cells (OPVs) and organic field-effect transistors (OFETs). [, , ] Its good charge carrier mobility, solution processability, and tunable energy levels make it a promising candidate for these applications.

Q14: What are some current research efforts aimed at improving P3HT-based materials and devices?

A14: Ongoing research focuses on enhancing P3HT performance by optimizing device architectures, incorporating additives to improve morphology control, and developing new synthetic methodologies to achieve even higher regioregularity and control over polymer properties. [] There is also interest in exploring alternative, more sustainable synthetic approaches, such as the use of C-H activation strategies to prepare P3HT. []

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